molecular formula C9H14F3N B2819670 [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287316-11-2

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B2819670
CAS No.: 2287316-11-2
M. Wt: 193.213
InChI Key: OKFAUNZUNNEKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as TFPPB, is a chemical compound that has recently gained attention in scientific research. This compound is a member of the bicyclo[1.1.1]pentane family, which is known for its unique structural properties and potential applications in drug discovery. In

Mechanism of Action

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a selective inhibitor of the T-type calcium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the influx of calcium ions into the neuron. This, in turn, decreases the neuron's excitability and reduces the likelihood of action potential firing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the T-type calcium channel, this compound has also been found to modulate the activity of other ion channels, such as the voltage-gated potassium channel. This suggests that this compound may have broader applications in neuroscience research beyond its effects on T-type calcium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its selectivity for the T-type calcium channel. This allows researchers to investigate the specific role of this channel in various neurological disorders without affecting other ion channels. However, this compound does have some limitations. For example, it has a relatively short half-life in vivo, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more potent and selective inhibitors of T-type calcium channels. Another area of interest is the investigation of the role of T-type calcium channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may have potential applications in drug discovery, as it could be used as a starting point for developing new drugs that target T-type calcium channels.

Synthesis Methods

The synthesis of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that begins with the reaction of 3,3,3-trifluoropropylamine with bicyclo[1.1.1]pentane-1-carboxylic acid. This reaction produces an intermediate, which is then converted to this compound through a series of chemical reactions. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown potential as a tool for studying the function of certain ion channels in the nervous system. Specifically, this compound has been found to selectively inhibit the activity of the T-type calcium channel, which plays a critical role in regulating neuronal excitability. This makes this compound a valuable tool for investigating the role of T-type calcium channels in various neurological disorders, such as epilepsy and neuropathic pain.

Properties

IUPAC Name

[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N/c10-9(11,12)2-1-7-3-8(4-7,5-7)6-13/h1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFAUNZUNNEKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CN)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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